![molecular formula C19H28O3 B14263624 2,2'-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one) CAS No. 136163-26-3](/img/structure/B14263624.png)
2,2'-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one) is a complex organic compound characterized by its unique structure, which includes a cyclopentane ring fused with two cyclohexanone moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one) typically involves the reaction of cyclohexanone with a suitable cyclopentane derivative under controlled conditions. One common method involves the use of a base catalyst to facilitate the formation of the desired product through a series of condensation reactions. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to dissolve the reactants and control the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The purification of the final product is typically achieved through distillation or recrystallization techniques to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2’-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-[(2-Oxopropane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one)
- 2,2’-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-2-one)
Uniqueness
2,2’-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one) is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
136163-26-3 |
|---|---|
Fórmula molecular |
C19H28O3 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
2-[[2-oxo-3-[(2-oxocyclohexyl)methyl]cyclopentyl]methyl]cyclohexan-1-one |
InChI |
InChI=1S/C19H28O3/c20-17-7-3-1-5-13(17)11-15-9-10-16(19(15)22)12-14-6-2-4-8-18(14)21/h13-16H,1-12H2 |
Clave InChI |
NBTDMGQTRDJBCY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(C1)CC2CCC(C2=O)CC3CCCCC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2,2'-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-](/img/structure/B14263547.png)
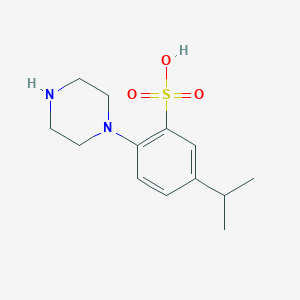
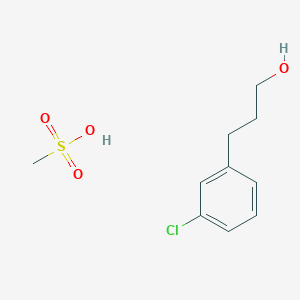
![(4S)-2-[2-(Methylsulfanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14263563.png)

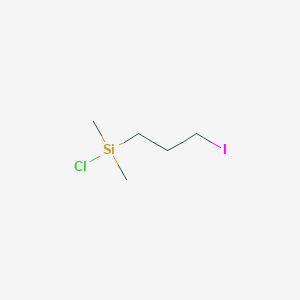
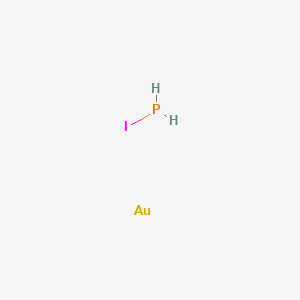

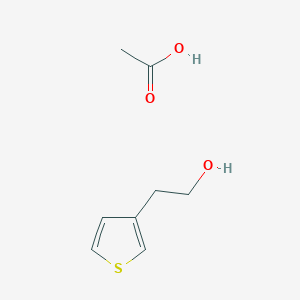
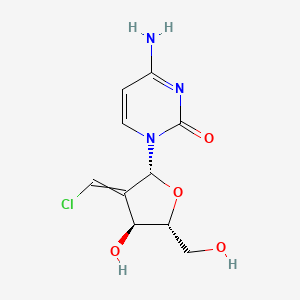
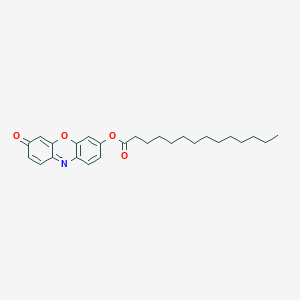

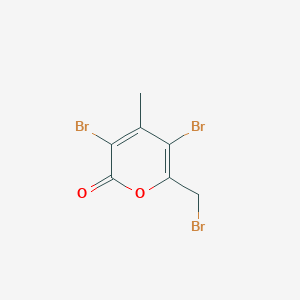
![4-[(Morpholin-4-yl)sulfanyl]aniline](/img/structure/B14263634.png)
